molecular formula C21H17ClN4O2 B2582367 N-(2-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941963-27-5

N-(2-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No. B2582367
CAS RN: 941963-27-5
M. Wt: 392.84
InChI Key: LZHQSGGWGFSXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, also known as CBPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazolopyrazine derivative that has been synthesized using various methods.

Scientific Research Applications

Antioxidant Activity

Research on structurally similar compounds, such as 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, has demonstrated significant antioxidant properties. These compounds exhibit noticeable DPPH radical scavenging activity, which is a common measure of antioxidant capacity (Nayak et al., 2014).

Heterocyclic Chemistry Applications

The synthesis and functionalization of pyrazolo[1,5-a]pyrazines and related heterocycles are of considerable interest in heterocyclic chemistry. These compounds can undergo annulation and heterofunctionalization to introduce various functional groups, leading to derivatives with potentially valuable biological activities. For instance, the introduction of 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings through reactions with compounds like triethyl orthoformate, acetic anhydride, and others (Tsizorik et al., 2018).

Antimicrobial and Anti-inflammatory Agents

Compounds with the pyrazolo[1,5-a]pyrazine core have shown antimicrobial and anti-inflammatory activities. The synthesis of novel selenolo[2,3-c]pyrazole compounds, related to the chemical structure of interest, has demonstrated significant antibacterial and antifungal activities, as well as high anti-inflammatory activity in vivo models (Zaki et al., 2016).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c22-17-9-5-4-8-16(17)13-23-20(27)14-25-10-11-26-19(21(25)28)12-18(24-26)15-6-2-1-3-7-15/h1-12H,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHQSGGWGFSXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

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